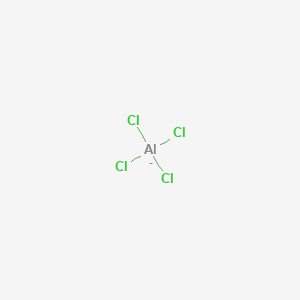
Tetrachloroaluminate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroaluminate(1-) is an aluminium coordination entity and a perchlorometallate anion.
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Reactions
Tetrachloroaluminate(1-) has been utilized as a catalyst in various chemical processes. A notable application is its use in the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which are then employed as recyclable catalysts for the efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers. This approach demonstrates the potential of tetrachloroaluminate(1-) in enhancing the efficiency of chemical synthesis processes (Namboodiri & Varma, 2002).
Electrochemical Applications
In the field of electrochemistry, tetrachloroaluminate(1-) has been explored for its reactivity. For example, it has been reacted with metallic lithium to produce persistent radicals, which are crucial for understanding the behavior of ionic liquids in electrochemical applications. These findings are important for advancing the use of ionic liquids in applications like battery technologies (Sherren et al., 2011).
Petroleum Resids Upgrading
Tetrachloroaluminate(1-) based catalysts have been evaluated for their effectiveness in probe reactions simulating petroleum resids upgrading. Research has shown that transition metal tetrachloroaluminates can promote hydrocracking of long-chain paraffins and demonstrate higher activity for desulfurization and hydrogenation, indicating their potential utility in the petroleum industry (Sasaki, Song & Plummer, 2000).
Ionic Conductivity in Polymerized Ionic Liquids
Tetrachloroaluminate(1-) has been studied for its impact on ionic conductivity in polymerized ionic liquids. Its chemical structure influences key properties like diffusivity, ion-association lifetime, and structural relaxation time. The research in this area contributes to the understanding of ion mobility and transport in advanced materials (Rebello, 2018).
Development of Ionic Liquid Crystals
The synthesis of imidazolium-based ionic liquid crystals bearing a cholesteryl mesogenic group has included the use of tetrachloroaluminate(1-). The chemical structure and liquid crystalline behavior of these compounds have been characterized, demonstrating the versatility of tetrachloroaluminate(1-) in materials science (Li et al., 2014).
Aluminum Battery Electrolytes
Tetrachloroaluminate(1-) has been considered in the development of new aluminum battery electrolytes. Its use in molten mixtures shows high specific conductivity and potential for practical applications in battery technologies (Vestergaard et al., 1993).
Eigenschaften
Produktname |
Tetrachloroaluminate(1-) |
|---|---|
Molekularformel |
AlCl4- |
Molekulargewicht |
168.8 g/mol |
IUPAC-Name |
tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |
InChI-Schlüssel |
BXILREUWHCQFES-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
Kanonische SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



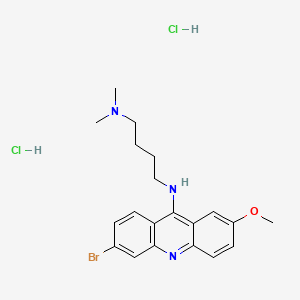


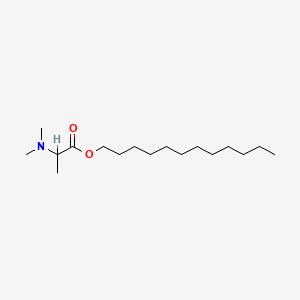



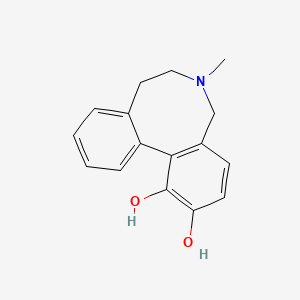
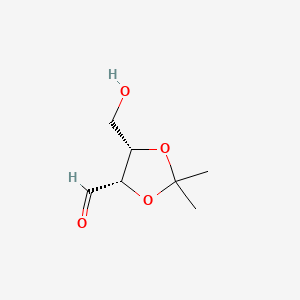
![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)

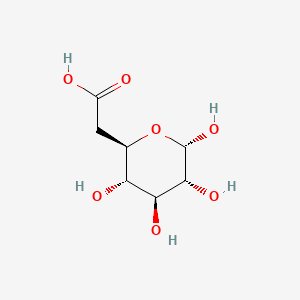
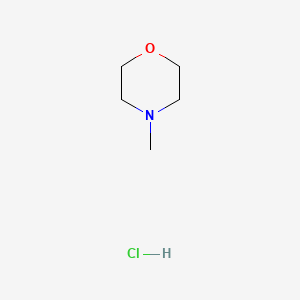
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)